2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol
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Overview
Description
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with a bromophenyl group and a chlorobenzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Etherification: The final step involves the etherification of the pyrimidine derivative with 4-chlorobenzyl alcohol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Bromophenyl)-4-pyrimidinyl]-5-[(2-chlorobenzyl)oxy]phenol
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Uniqueness
2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromophenyl and chlorobenzyl ether groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H16BrClN2O2 |
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Molecular Weight |
467.7 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H16BrClN2O2/c24-17-5-3-16(4-6-17)21-12-26-14-27-23(21)20-10-9-19(11-22(20)28)29-13-15-1-7-18(25)8-2-15/h1-12,14,28H,13H2 |
InChI Key |
HFFZXLMYKYPAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O)Cl |
Origin of Product |
United States |
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